molecular formula C13H14N2O3 B4764109 N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide

N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4764109
M. Wt: 246.26 g/mol
InChI Key: RVPIBXFNMMHVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide (also known as MLN4924) is a small molecule inhibitor of NEDD8-activating enzyme (NAE). It is a potential anticancer drug that has shown promising results in preclinical studies.

Mechanism of Action

MLN4924 inhibits the activity of NAE by binding to its active site. NAE is responsible for the activation of NEDD8, which is a small ubiquitin-like protein that regulates the activity of CRLs. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated CRL substrates, which triggers the activation of the DNA damage response and apoptosis pathways in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G2/M phase, which leads to the accumulation of DNA damage and activation of the DNA damage response pathway. It also induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. In addition, MLN4924 has been shown to inhibit angiogenesis and metastasis in preclinical studies.

Advantages and Limitations for Lab Experiments

MLN4924 has several advantages for lab experiments. It is a potent and selective inhibitor of NAE, which makes it a valuable tool for studying the role of NEDD8 in cancer biology. It has also shown promising results in preclinical studies, which makes it a potential anticancer drug. However, MLN4924 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also a small molecule inhibitor that may have off-target effects on other cellular processes.

Future Directions

MLN4924 has several potential future directions for research. One possible direction is to study its combination with other anticancer drugs to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. In addition, further studies are needed to understand the mechanism of resistance to MLN4924 and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of MLN4924 in cancer patients.

Scientific Research Applications

MLN4924 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer cells. MLN4924 works by inhibiting the activity of NAE, which is essential for the activation of cullin-RING ligases (CRLs). CRLs are responsible for the degradation of many proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates, which triggers cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-6-10(17-3)4-5-11(8)14-13(16)12-7-9(2)18-15-12/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPIBXFNMMHVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxy-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.